Cas no 6916-62-7 (5,7-dihydroxy-6-(3-methyl-but-2-enyl)-8-(2-methyl-butyryl)-4-phenyl-chromen-2-one)

6916-62-7 structure
Nombre del producto:5,7-dihydroxy-6-(3-methyl-but-2-enyl)-8-(2-methyl-butyryl)-4-phenyl-chromen-2-one
5,7-dihydroxy-6-(3-methyl-but-2-enyl)-8-(2-methyl-butyryl)-4-phenyl-chromen-2-one Propiedades químicas y físicas
Nombre e identificación
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- 5,7-dihydroxy-6-(3-methyl-but-2-enyl)-8-(2-methyl-butyryl)-4-phenyl-chromen-2-one
- 5,7-dihydroxy-8-(2-methylbutanoyl)-6-(3-methylbut-2-enyl)-4-phenyl-2H-chromen-2-one
- isomammeisin
- 5,7-Dihydroxy-6-(3-methyl-2-butenyl)-8-(2-methyl-1-oxobutyl)-4-phenyl-2H-1-benzopyran-2-one
- Mammea A
- DTXSID101318164
- 5,7-dihydroxy-8-(2-methylbutanoyl)-6-(3-methylbut-2-enyl)-4-phenylchromen-2-one
- CHEMBL511832
- Mammea A/BB
- 5,7-Dihydroxy-6-(3-methylbut-2-enyl)-8-(2-methylbutyryl)-4-phenylcoumarin
- 6916-62-7
- CHEBI:175252
- 5,7-Dihydroxy-6-(3-methyl-2-butenyl)-8-(2-methyl-1-oxobutyl)-4-phenyl-2H-1-benzopyran-2-one, 9CI
- SCHEMBL6907224
- 5,7-Dihydroxy-6-(3-methyl-2-butenyl)-8-(2-methylbutyryl)-4-phenylcoumarin, 8CI
- LMPK12100021
- (-)-5,7-Dihydroxy-8-[(2S)-2-methylbutanoyl]-6-(3-methyl-2-buten-1-yl)-4-phenyl-2H-chromen-2-one
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- Renchi: InChI=1S/C25H26O5/c1-5-15(4)22(27)21-24(29)17(12-11-14(2)3)23(28)20-18(13-19(26)30-25(20)21)16-9-7-6-8-10-16/h6-11,13,15,28-29H,5,12H2,1-4H3
- Clave inchi: ZZRRSYITGMMRPP-UHFFFAOYSA-N
- Sonrisas: CCC(C)C(=O)C1=C(C(=C(C2=C1OC(=O)C=C2C3=CC=CC=C3)O)CC=C(C)C)O
Atributos calculados
- Calidad precisa: 406.17802393g/mol
- Masa isotópica única: 406.17802393g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 30
- Cuenta de enlace giratorio: 6
- Complejidad: 698
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 83.8Ų
- Xlogp3: 5.9
5,7-dihydroxy-6-(3-methyl-but-2-enyl)-8-(2-methyl-butyryl)-4-phenyl-chromen-2-one Literatura relevante
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1. Extractives of Mammea americana L. Part II. The 4-phenylcoumarins. Isolation and structure of Mammea A/AA, A/A cyclo D, A/BA, A/AB, and A/BBL. Crombie,D. E. Games,A. McCormick J. Chem. Soc. C 1967 2553
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2. Extractives of Mammea americana L. Part I. The 4-n-alkylcoumarins. Isolation and structure of mammea B/BA, B/BB, B/BC, and C/BBL. Crombie,D. E. Games,A. McCormick J. Chem. Soc. C 1967 2545
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3. Synthesis of the Calophyllum coumarins. Part 2Christopher J. Palmer,Jonathan L. Josephs J. Chem. Soc. Perkin Trans. 1 1995 3135
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4. Synthesis of the Mammea coumarins. Part 1. The coumarins of the mammea A, B, and C seriesLeslie Crombie,Raymond C. F. Jones,Christopher J. Palmer J. Chem. Soc. Perkin Trans. 1 1987 317
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5. Extractives from Guttiferae. Part V. Scriblitifolic acid, a new xanthone from Calophyllum scriblitifolium Henderson and Wyatt-SmithB. Jackson,H. D. Locksley,F. Scheinmann J. Chem. Soc. C 1967 785
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